molecular formula C13H11NO4S B13208583 4-(3-Aminobenzenesulfonyl)benzoic acid

4-(3-Aminobenzenesulfonyl)benzoic acid

Cat. No.: B13208583
M. Wt: 277.30 g/mol
InChI Key: QAIZDGNGMHMYBS-UHFFFAOYSA-N
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Description

4-(3-Aminobenzenesulfonyl)benzoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobenzenesulfonyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonation of benzoic acid derivatives followed by amination. For instance, benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts . This intermediate can then undergo further reactions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobenzenesulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the amino group can yield 4-bromo-3-aminobenzenesulfonylbenzoic acid, while oxidation can produce 4-(3-nitrobenzenesulfonyl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminobenzenesulfonyl)benzoic acid is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

4-(3-aminophenyl)sulfonylbenzoic acid

InChI

InChI=1S/C13H11NO4S/c14-10-2-1-3-12(8-10)19(17,18)11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16)

InChI Key

QAIZDGNGMHMYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)N

Origin of Product

United States

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